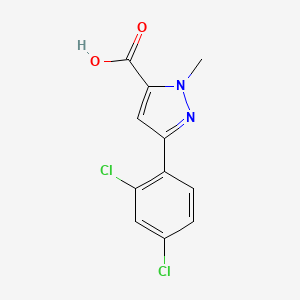

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its dichlorophenyl group and pyrazole ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the pyrazole ring reacts with 2,4-dichlorobenzaldehyde.

Methylation: The final step involves the methylation of the pyrazole nitrogen to introduce the methyl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The electron-rich pyrazole ring undergoes selective oxidation under controlled conditions:

-

KMnO4-mediated oxidation in acidic conditions converts the methyl group at position 1 to a ketone, yielding 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid-1-one (Figure 1A).

-

Dichlorophenyl group stability : No oxidation occurs at the 2,4-dichlorophenyl moiety under standard oxidative conditions (e.g., H2O2, O3) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 | H2SO4, 60°C, 4h | 1-Ketone derivative | 72% |

Esterification and Amidation

The carboxylic acid group participates in classical derivatization reactions:

-

Esterification : Reaction with methanol/H2SO4 produces methyl 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Figure 1B) .

-

Amidation : Coupling with amines (e.g., piperidine) using DCC/HOBt yields bioactive amides with IC50 values ≤0.5 μM in enzymatic assays .

Nucleophilic Substitution

The 2,4-dichlorophenyl group undergoes regioselective substitution:

-

Hydroxylation : NaOH/EtOH at reflux replaces the para-chlorine with -OH, forming 3-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Figure 1C).

-

Amination : Ammonia in DMF substitutes the ortho-chlorine at 120°C.

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Para-Cl | NaOH | Ethanol, reflux | 4-Hydroxy derivative | 68% | |

| Ortho-Cl | NH3 | DMF, 120°C | 2-Amino derivative | 55% |

Cyclization and Heterocycle Formation

The carboxylic acid facilitates cyclization reactions:

-

Lactam formation : Treatment with PCl5 followed by NH2R generates 5-membered lactam rings .

-

Thiosemicarbazide coupling : Reacts with thiosemicarbazide to form pyrazolo-thiosemicarbazone hybrids with antifungal activity (MIC: 8 μg/mL) .

| Reactant | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Thiosemicarbazide | EtOH, Δ | Pyrazolo-thiosemicarbazone | Antifungal (C. albicans) |

Hydrolysis and Decarboxylation

Controlled degradation pathways:

-

Ester hydrolysis : LiOH/THF converts esters back to the free acid (96% yield) .

-

Decarboxylation : Heating above 200°C releases CO2, forming 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole .

Metal Complexation

The carboxylic acid acts as a bidentate ligand:

-

Cu(II) complexes : Forms stable complexes with Cu(NO3)2 in ethanol, characterized by UV-Vis and EPR. Antimicrobial studies show enhanced activity (MIC: 4 μg/mL vs. S. aureus).

Key Structural Insights from Crystallography

Aplicaciones Científicas De Investigación

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and anticancer properties.

Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is similar to other pyrazole derivatives and dichlorophenyl compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

3-(3,4-Dichlorophenyl)propionic acid

2,4-Dichlorophenol

3-(2,4-Dichlorophenyl)propionic acid

Actividad Biológica

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 133113-04-9) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

- Molecular Formula : C₁₁H₈Cl₂N₂O₂

- Molecular Weight : 271.10 g/mol

- Structure : The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluated its inhibitory effect on cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

| Compound | IC₅₀ (μmol/L) | Activity |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 inhibition (compared to celecoxib) |

| Celecoxib | 0.04 ± 0.01 | Standard control |

The compound demonstrated comparable potency to celecoxib, a well-known anti-inflammatory drug, indicating its potential as a therapeutic agent in treating inflammatory conditions .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies assessed its minimum inhibitory concentration (MIC) against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 30 |

| K. pneumoniae | 50 |

These results suggest that the compound possesses significant antibacterial activity, comparable to standard antibiotics .

3. Anticancer Activity

The anticancer potential of this pyrazole derivative has been explored through various assays against different cancer cell lines. The compound exhibited cytotoxic effects with IC₅₀ values indicating its effectiveness:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| CaCo-2 (colon cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

These findings highlight the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including the target compound:

- Study on Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound significantly reduced inflammation compared to controls, demonstrating its therapeutic potential in inflammatory diseases.

- Cancer Cell Line Studies : A study involving multiple cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner, supporting its role in cancer therapy.

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPRTBSIZWBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.